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molecular formula C8H4ClF3N2 B1430825 7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine CAS No. 945840-70-0

7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine

Cat. No. B1430825
M. Wt: 220.58 g/mol
InChI Key: PJDRTVUWYASEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691876B2

Procedure details

(2-Chloro-4-iodo-6-trifluoromethyl-pyridin-3-yl)-carbamic acid methyl ester: sec-Butyllithium solution (1.3 M in cyclohexane, 7.55 mL, 5.81 mmol) was added at −78° C. to a solution of (2-chloro-6-trifluoromethyl-pyridin-3-yl)-carbamic acid methyl ester (1.00 g, 3.93 mmol) and N,N,N′,N′-tetramethylethylenediamine (1.14 g, 9.82 mmol) in THF (50 mL). The solution was stirred for 1 h at −10° C., then cooled again to −78° C. and treated with a solution of iodine (1.66 g, 6.52 mmol) in THF (20 mL). After stirring for 1 h at −10° C., the reaction mixture was partitioned between ethyl acetate and 30% aq. sodium sulfite solution. The organic layer was washed with brine, dried (MgSO4), and evaporated. Chromatography of the residue (SiO2, dichloromethane) afforded the title compound (810 mg, 54%). White solid, MS (EI) 345.0 (100), 379.9 (2, M+).
Name
(2-Chloro-4-iodo-6-trifluoromethyl-pyridin-3-yl)-carbamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.55 mL
Type
reactant
Reaction Step One
Name
(2-chloro-6-trifluoromethyl-pyridin-3-yl)-carbamic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[NH:4][C:5]1[C:6]([Cl:16])=[N:7][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:9][C:10]=1I.[CH:18]([Li])(CC)C.COC(=O)NC1C(Cl)=NC(C(F)(F)F)=CC=1.CN(C)CCN(C)C.II>C1COCC1>[Cl:16][C:6]1[N:7]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:10]2[CH:18]=[CH:3][NH:4][C:5]=12

Inputs

Step One
Name
(2-Chloro-4-iodo-6-trifluoromethyl-pyridin-3-yl)-carbamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(NC=1C(=NC(=CC1I)C(F)(F)F)Cl)=O
Name
Quantity
7.55 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Name
(2-chloro-6-trifluoromethyl-pyridin-3-yl)-carbamic acid methyl ester
Quantity
1 g
Type
reactant
Smiles
COC(NC=1C(=NC(=CC1)C(F)(F)F)Cl)=O
Name
Quantity
1.14 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.66 g
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again to −78° C.
STIRRING
Type
STIRRING
Details
After stirring for 1 h at −10° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate and 30% aq. sodium sulfite solution
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=C(C=C2C1NC=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 810 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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